molecular formula C9H12ClNO2S B13212741 2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide

2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B13212741
M. Wt: 233.72 g/mol
InChI Key: FPZSPSYLZJFKHS-UHFFFAOYSA-N
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Description

2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H12ClNO2S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, three methyl groups, and a sulfonamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, and the reaction is carried out under controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfonic acids .

Scientific Research Applications

2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate for binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide is unique due to the combination of its chlorine, methyl, and sulfonamide groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

2-chloro-N,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C9H12ClNO2S/c1-6-4-7(2)9(8(10)5-6)14(12,13)11-3/h4-5,11H,1-3H3

InChI Key

FPZSPSYLZJFKHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)NC)C

Origin of Product

United States

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